molecular formula C9H13ClFNO B6606757 (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride CAS No. 2305336-14-3

(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride

Cat. No.: B6606757
CAS No.: 2305336-14-3
M. Wt: 205.66 g/mol
InChI Key: RGEAYGUWTJKOJM-RGMNGODLSA-N
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Description

(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring bound to an amino group through an ethyl chain. The presence of a fluorine atom and a methoxy group on the phenyl ring, along with the hydrochloride salt form, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a series of reactions involving reagents like thionyl chloride and ammonia.

    Resolution: The racemic mixture is resolved to obtain the (1S)-enantiomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly neurotransmitter receptors.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride
  • (1S)-1-(5-fluoro-3-methoxyphenyl)ethan-1-aminehydrochloride

Uniqueness

The unique combination of the fluorine atom and methoxy group on the phenyl ring, along with the specific stereochemistry, distinguishes (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride from other similar compounds. This uniqueness can result in different biological activities and chemical reactivities.

Properties

IUPAC Name

(1S)-1-(5-fluoro-2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(10)3-4-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEAYGUWTJKOJM-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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